[2-(Diethylamino)ethyl]thiourea [2-(Diethylamino)ethyl]thiourea
Brand Name: Vulcanchem
CAS No.: 66892-26-0
VCID: VC8287069
InChI: InChI=1S/C7H17N3S/c1-3-10(4-2)6-5-9-7(8)11/h3-6H2,1-2H3,(H3,8,9,11)
SMILES: CCN(CC)CCNC(=S)N
Molecular Formula: C7H17N3S
Molecular Weight: 175.3 g/mol

[2-(Diethylamino)ethyl]thiourea

CAS No.: 66892-26-0

Cat. No.: VC8287069

Molecular Formula: C7H17N3S

Molecular Weight: 175.3 g/mol

* For research use only. Not for human or veterinary use.

[2-(Diethylamino)ethyl]thiourea - 66892-26-0

Specification

CAS No. 66892-26-0
Molecular Formula C7H17N3S
Molecular Weight 175.3 g/mol
IUPAC Name 2-(diethylamino)ethylthiourea
Standard InChI InChI=1S/C7H17N3S/c1-3-10(4-2)6-5-9-7(8)11/h3-6H2,1-2H3,(H3,8,9,11)
Standard InChI Key SEBCSPWHMFYMGA-UHFFFAOYSA-N
SMILES CCN(CC)CCNC(=S)N
Canonical SMILES CCN(CC)CCNC(=S)N

Introduction

Chemical Structure and Physicochemical Properties

[2-(Diethylamino)ethyl]thiourea features a thiourea backbone (S=C(NH₂)₂) modified by a 2-(diethylamino)ethyl group. The diethylamino substituent enhances the molecule’s solubility in polar organic solvents such as ethanol and methanol, while the thiourea moiety contributes to its hydrogen-bonding capacity. Key physicochemical parameters include a boiling point range of 160–162°C and a refractive index (n₀²⁰) of 1.460–1.470 . The compound’s basicity, attributed to the tertiary amine group, enables protonation under acidic conditions, forming water-soluble salts.

Table 1: Physicochemical Properties of [2-(Diethylamino)ethyl]thiourea

PropertyValue/Range
Molecular FormulaC₇H₁₇N₃S
Molecular Weight175.3 g/mol
Boiling Point160–162°C
Refractive Index (n₀²⁰)1.460–1.470
SolubilityEthanol, Methanol, DMSO

Synthesis and Manufacturing Processes

The synthesis of [2-(Diethylamino)ethyl]thiourea primarily involves the reaction of diethylaminoethanol with thiourea precursors. A two-step process is commonly employed:

  • Formation of Diethylaminochloroethane Hydrochloride:
    Diethylaminoethanol reacts with thionyl chloride (SOCl₂) in benzene under reflux (60–75°C) to produce diethylaminochloroethane hydrochloride. This intermediate is isolated via cooling, filtration, and vacuum drying, achieving yields exceeding 90% .

  • Thiourea Coupling:
    Diethylaminochloroethane hydrochloride is reacted with thiourea in an aqueous medium at 60–80°C for 2–4 hours. Subsequent alkaline hydrolysis (pH 12–13) under reflux (110–120°C) generates the final product, which is purified via distillation . Alternative methods utilize carbon disulfide and diethylamine in alkaline conditions, producing thiourea derivatives through nucleophilic attack on the carbon disulfide electrophile.

Table 2: Comparative Synthesis Methods

MethodReactantsConditionsYield
Chloride Intermediate Diethylaminoethanol, SOCl₂Reflux, 60–75°C90%
Direct Alkaline RouteDiethylamine, CS₂Alkaline, RT75–85%

Analytical Characterization Techniques

  • Infrared Spectroscopy (IR): The thiourea C=S stretch appears at 1250–1350 cm⁻¹, while N-H vibrations are observed near 3300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show signals for diethylamino protons (δ 1.0–1.2 ppm, triplets) and ethylenic protons (δ 2.5–3.0 ppm, multiplets).

  • Elemental Analysis: Confirms %C, %H, %N, and %S within ±0.3% of theoretical values.

Future Research Directions

  • Structure-Activity Relationships: Modifying the diethylamino or thiourea groups to enhance bioactivity.

  • Catalytic Applications: Testing efficacy in asymmetric syntheses and polymerizations.

  • Toxicological Profiling: Assessing chronic toxicity and environmental impact.

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